Pobi Gogoi,
Jogen Ch Kalita
PMID: 32798586
DOI:
10.1016/j.tox.2020.152562
Abstract
Endocrine disrupting chemicals (EDCs) have been considered as one of the major contributors of growing burden of thyroid disorders across the globe, and most of these chemicals have the potential to disrupt thyroid hormones (THs) synthesis and other regulatory pathways of thyroid gland function. Butylparaben (BP), an established xenobiotic used as synthetic preservative, has not been thoroughly evaluated for its molecular mechanism of thyroid disrupting potential. We investigated the effects of BP on activity and gene expression of thyroid peroxidase (TPO) and type 1 iodothyronine deiodinase (D1) in female Wistar rats following subcutaneous exposure to BP at doses of 1, 5 and 10 mg/kg BW/day (expressed as BP1, BP5 and BP10 respectively) for 7 and 21 days. The results showed that BP1 and BP5 significantly increased serum T3/T4 ratio and TSH level, while BP10 reduced the level of T4 significantly without any apparent consequences on TSH and T3 levels. TPO activity in thyroid was significantly increased (p < 0.05) at BP1 and BP5, but BP10 treatment showed no effect like 17β-estradiol (E2). After 7 days of exposure, BP reduced D1 activity in kidney in a dose-dependent manner, while decrease in D1 activity was significant only after dosing with BP1 for 21 days (p < 0.05). Moreover, 7 and 21 days of BP exposure caused significant fold increase of Tpo mRNA levels in thyroid. In kidney, BP down-regulated the Dio1 gene (encodes D1) expression after 7 days, but significant fold increase was observed following 21 days of treatment. In conclusion, the present study revealed that BP exposure altered the transcriptional expression and activity of TPO and D1, where TSH reinforced possible association with TPO activity.
Chaman Ara,
Asmatullah,
Naila Butt,
Shaukat Ali,
Farrah Batool,
Hafiz Abdullah Shakir,
Aqsa Arshad
PMID: 32986191
DOI:
10.1007/s11356-020-10819-8
Abstract
Mammalian reproduction is a highly regulated process that can be distorted following exposure to synthetic antimicrobial preservatives like butylparaben (BP). Besides, studies have not investigated the potential antioxidant effects of turmeric on BP-provoked reprotoxicity. The present research was planned on prepubertal mice, orally treated with BP (150 μg/g body weight/day) with and without Curcuma longa (turmeric) (400 μg/mice/day) from postnatal day 35 to 65 routinely. Results showed an insignificant reduction in body weight of both sexes but contrary to these, gonadal weight increased significantly in PB-exposed mice. Additionally, elevated levels of follicle-stimulating hormone and luteinizing hormone while decreased estrogen levels were observed in BP-treated females against control. Sperm count and motility were disturbed, coupled with abnormal sperm morphology in BP-intoxicated group. These findings were synchronized with a decreased testosterone levels in the same group as compared with control. The follicular count revealed reduction in the number of antral follicles while an increase in empty follicles. The BP also significantly increased lipid peroxidation and decreased glutathione content, superoxide dismutase, and catalase activities, while the morphometric, biochemical, and histological deviations were less pronounced in the group, which was co-administered with BP and turmeric. Results indicated that turmeric has antioxidant potential to protect BP-induced oxidative stress and reprotoxicity in mice.
Qiao Ding,
Chongtao Ge,
Robert C Baker,
Robert L Buchanan,
Rohan V Tikekar
PMID: 34009638
DOI:
10.1111/1750-3841.15742
Abstract
Heat-resistant foodborne pathogens have been a concern in low-moisture foods and ingredients (LMFs). Due to low thermal conductivity of low moisture materials, thermal treatment is not efficient and may cause nutritional loss. This study investigated the enhancement of thermal treatment of meat and bone meal (MBM) at low water activity (a
) by inclusion of butylparaben (BP) as a model antimicrobial compound. Stationary phase Escherichia coli O157:H7 (Shiga toxin-negative) or Salmonella enterica serotype Typhimurium was inoculated into MBM containing 0-2000 ppm BP and incubated at 55 or 60°C for up to 5 hr. A biphasic inactivation pattern was observed for both pathogens, indicating existence of potentially thermal resistant subpopulations. Addition of 1000 ppm BP to MBM (a
= 0.4) significantly lowered the D-value at 55°C for E. coli O157:H7 (2.6 ± 0.5 hr) compared to thermal treatment alone (5.1 ± 0.6 h) during the treatment after the first 1 hr (p < 0.05), indicating that addition of BP accelerated the inactivation of thermal-resistant subpopulation of E. coli O157:H7 in MBM. Interestingly, similar enhancement in thermal inactivation upon addition of BP was not observed in either the sensitive or resistant subpopulation of S. Typhimurium at a
of 0.4 or 0.7, which is likely caused by the higher thermal resistance developed by S. Typhimurium within a low a
environment (a
< 0.85). These results suggest that addition of certain antimicrobial compounds can improve the thermal processing efficiency in LMFs, while their efficiency against different pathogens may vary. PRACTICAL APPLICATION: Addition of appropriate food-grade compounds may help to improve thermal treatment efficiency in low moisture foods with varied efficiency against different pathogens. This approach has the potential to reduce the required heat treatment intensity while minimizing food safety risk.
Julie Boberg,
Hanna K L Johansson,
Marta Axelstad,
Gustav P M Olsen,
Mathias Johansen,
Stine A Holmboe,
Anna-Maria Andersson,
Terje Svingen
PMID: 32771829
DOI:
10.1016/j.envint.2020.105996
Abstract
Regulation of chemicals with endocrine disrupting properties depend on the use of the chemical rather than its intrinsic properties. Within the EU, the only criteria currently in place for identifying an endocrine disrupting chemical (EDC) are those developed for biocidal and plant protection products. We argue that ECHA/EFSA guidance for assessing endocrine disrupting properties of biocidal and plant protection products can be applied to all chemicals independent of their intended use. We have assessed the REACH-registered compound butylparaben (CAS 94-36-8), a preservative used primarily in cosmetics. Based on scientific evidence of adverse reproductive effects and endocrine activity, the open literature suggest that butylparaben is an EDC. By applying the ECHA/EFSA guidance for pesticides and biocides, we identify butylparaben as a compound with endocrine disrupting properties. Even though available data is markedly different from that for biocides and pesticides, it was possible to reach this conclusion. More generally, we propose that the ECHA/EFSA guidance can and should be used for identification of EDC regardless of their intended application.
Andrea Enrique,
Pedro Martín,
María Laura Sbaraglini,
Alan Talevi,
Verónica Milesi
PMID: 32480218
DOI:
10.1016/j.biopha.2020.110250
Abstract
Propylparaben, a commonly used antimicrobial preservative, has been reported as an anticonvulsant agent targeting neuronal Na
channels (Na
). However, the specific features of the Na
channel inhibition by this agent have so far not been extensively studied. Moreover, it is still unclear if it shares this pharmacological activity with other parabens. Here, we fully characterized the mechanism of action of the inhibitory effect that propylparaben and benzylparaben induce on human Na
1.2 channel isoform (hNa
1.2). We established a first approach to know the parabens structural determinants for this channel inhibition. The parabens effects on hNa
1.2 channel mediated currents were recorded using the patch-clamp whole-cell configuration on hNa
1.2 stably transfected HEK293 cells. Propylparaben induced a typical state-dependent inhibition on hNa
1.2 channel carried current, characterized by a left-shift in the steady-state inactivation curve, a prolongation in the time needed for recovery from fast inactivation and a frequency-dependent blocking behavior. The state-dependent inhibition is increased for butylparaben and benzylparaben and diminished for methylparaben, ethylparaben and p-hydroxybenzoic acid (the major metabolite of parabens hydrolysis). Particularly, butylparaben and benzylparaben shift the steady-state inactivation curve 2- and 3-times more than propylparaben, respectively. Parabens are blockers of hNa
1.2 channels, sharing the mechanism of action of most of sodium channel blocking antiseizure drugs. The potency of this inhibition increases with the size of the lipophilic alcoholic residue of the ester group. These results provide a basis for rational drug design directed to generate new potential anticonvulsant agents.
Elena Herrera-Cogco,
Bruno López-Bayghen,
Dinorah Hernández-Melchor,
Almena López-Luna,
Cecilia Palafox-Gómez,
Leticia Ramírez-Martínez,
Estheisy López-Bello,
Arnulfo Albores,
Esther López-Bayghen
PMID: 32166990
DOI:
10.1080/15376516.2020.1741052
Abstract
In cosmetics and food products, parabens are widely used as antimicrobial agents. Reports have suggested that parabens may be linked to infertility, owing to their effects on basal steroidogenesis properties or their capacity to inflict mitochondrial damage. Despite growing concerns about parabens as endocrine disruptors, it is unclear whether they affect any of these actions in humans, particularly at environmentally relevant concentrations. In this work, an
primary culture of human granulosa cells was used to evaluate steroidogenesis, based on the assessment of progesterone production and regulation of critical steroidogenic genes:
,
,
, and
. The effects of two commercially relevant parabens, methylparaben (MPB) and butylparaben (BPB), were screened. Cells were exposed to multiple concentrations ranging from relatively low (typical environmental exposure) to relatively high. The effect was assessed by the parabens' ability to modify steroidogenic genes, progesterone or estradiol production, and on mitochondrial health, by evaluating mitochondrial activity as well as mtDNA content. Neither MPB nor BPB showed any effect over progesterone production or the expression of genes controlling steroid production. Only BPB affected the mitochondria, decreasing mtDNA content at supraphysiological concentrations (1000 nM). Prolonged exposure to these compounds produced no effects in neither of these parameters. In conclusion, neither MPB nor BPB significantly affected basal steroidogenesis in granulosa cells. Although evidence supporting paraben toxicity is prevalent, here we put forth evidence that suggests that parabens do not affect basal steroidogenesis in human granulosa cells.
Pil-Soo Jeong,
Sanghoon Lee,
Soo-Hyun Park,
Min Ju Kim,
Hyo-Gu Kang,
Tsevelmaa Nanjidsuren,
Hee-Chang Son,
Bong-Seok Song,
Deog-Bon Koo,
Bo-Woong Sim,
Sun-Uk Kim
PMID: 32456265
DOI:
10.3390/ijms21103692
Abstract
Parabens are widely used in personal care products due to their antimicrobial effects. Although the toxicity of parabens has been reported, little information is available on the toxicity of butylparaben (BP) on oocyte maturation. Therefore, we investigated the effects of various concentrations of BP (0 μM, 100 μM, 200 μM, 300 μM, 400 μM, and 500 μM) on the in vitro maturation of porcine oocytes. BP supplementation at a concentration greater than 300 μM significantly reduced the proportion of complete cumulus cell expansion and metaphase II oocytes compared to the control. The 300 μM BP significantly decreased fertilization, cleavage, and blastocyst formation rates with lower total cell numbers and a higher rate of apoptosis in blastocysts compared to the control. The BP-treated oocytes showed significantly higher reactive oxygen species (ROS) levels, and lower glutathione (GSH) levels than the control. BP significantly increased the aberrant mitochondrial distribution and decreased mitochondrial function compared to the control. BP-treated oocytes exhibited significantly higher percentage of γ-H2AX, annexin V-positive oocytes and expression of LC3 than the control. In conclusion, we demonstrated that BP impaired oocyte maturation and subsequent embryonic development, by inducing ROS generation and reducing GSH levels. Furthermore, BP disrupted mitochondrial function and triggered DNA damage, early apoptosis, and autophagy in oocytes.